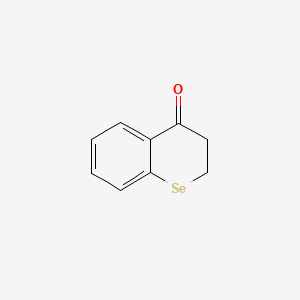
Selenochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenochroman-4-one is a selenium-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly its antifungal properties. The compound is structurally related to chroman-4-one, with the sulfur atom replaced by selenium, which imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenochroman-4-one typically involves the substitution of sulfur in thiochroman-4-one with selenium. One common method involves the reaction of 2-hydroxyacetophenone with selenium dioxide in the presence of a base to form the this compound scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Selenochroman-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Selenochroman-4-one has been extensively studied for its antifungal properties. It has shown significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans . The compound’s ability to inhibit fungal growth makes it a promising candidate for the development of new antifungal agents.
The unique properties of selenium, such as its ability to mimic sulfur while providing distinct biological activities, make this compound a valuable scaffold for drug development .
Mécanisme D'action
The mechanism of action of selenochroman-4-one involves the interaction of the selenium atom with biological targets, leading to the disruption of essential cellular processes in fungi. The compound may interfere with the synthesis of fungal cell membranes or inhibit key enzymes required for fungal growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive oxygen species (ROS) may play a role in its antifungal activity.
Comparaison Avec Des Composés Similaires
Selenochroman-4-one is structurally similar to thiochroman-4-one, with the key difference being the substitution of sulfur with selenium. This substitution imparts unique properties to this compound, such as enhanced biological activity and different reactivity patterns .
Similar Compounds
Thiochroman-4-one: Contains sulfur instead of selenium and has been studied for its antifungal properties.
Chroman-4-one: The parent compound without any heteroatom substitution, used as a scaffold in various medicinal chemistry applications.
Benzopyran-4-one: Another related compound with a different heterocyclic structure, known for its diverse biological activities.
This compound stands out due to its unique selenium-based chemistry, which offers distinct advantages in terms of biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H8OSe |
|---|---|
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
2,3-dihydroselenochromen-4-one |
InChI |
InChI=1S/C9H8OSe/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 |
Clé InChI |
MIDISGRCIYPSGD-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


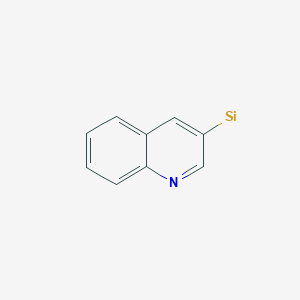
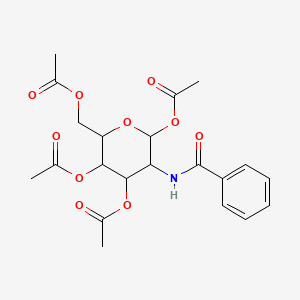

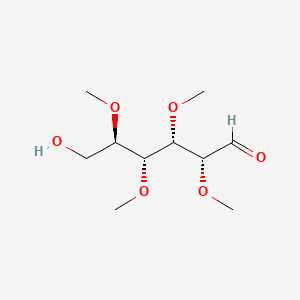
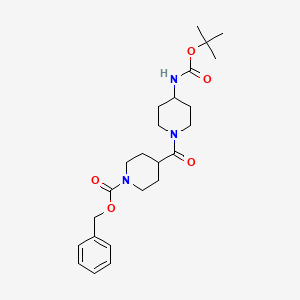
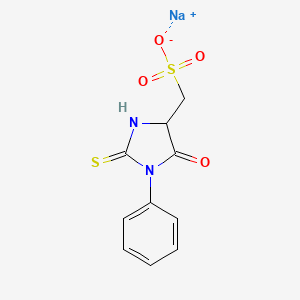
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
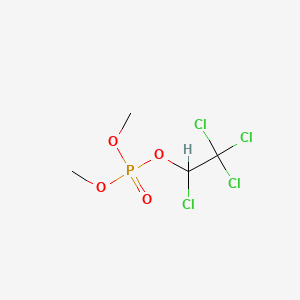
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
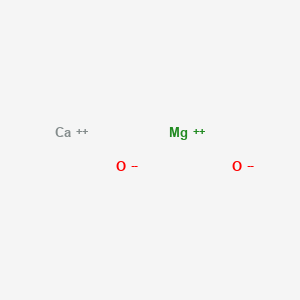
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
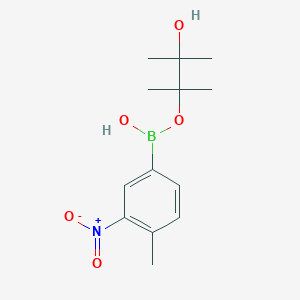
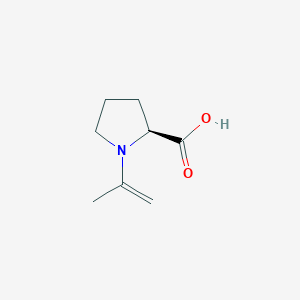
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
